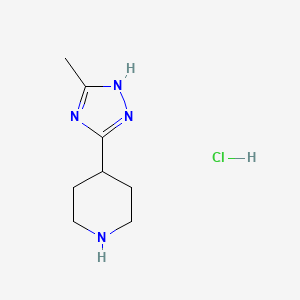

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride

Description

The compound 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride is a heterocyclic organic molecule featuring a piperidine ring linked to a 1,2,4-triazole moiety substituted with a methyl group at the 5-position. This structure combines the conformational flexibility of piperidine with the aromatic and hydrogen-bonding capabilities of the triazole ring, making it a versatile scaffold in medicinal chemistry and materials science. The hydrochloride salt enhances solubility, a critical factor for bioavailability in pharmaceutical applications.

Properties

IUPAC Name |

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N4.ClH/c1-6-10-8(12-11-6)7-2-4-9-5-3-7;/h7,9H,2-5H2,1H3,(H,10,11,12);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAMRTBMETWTURB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC(=NN1)C2CCNCC2.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H15ClN4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1221724-59-9 | |

| Record name | Piperidine, 4-(3-methyl-1H-1,2,4-triazol-5-yl)-, hydrochloride (1:2) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1221724-59-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride typically involves the reaction of 5-methyl-1H-1,2,4-triazole with piperidine under specific conditions. One common method involves the use of a solvent such as ethanol or methanol, with the reaction being carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve more scalable methods such as continuous flow synthesis. This approach allows for the efficient production of large quantities of the compound while maintaining high purity and yield. The use of automated systems and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The triazole ring can participate in substitution reactions, where one of the hydrogen atoms is replaced by another functional group.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Halogenated compounds in the presence of a base such as sodium hydroxide.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while substitution reactions can produce various substituted triazole derivatives .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds containing the triazole moiety exhibit significant antimicrobial properties. Specifically, 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride has been studied for its effectiveness against various bacterial strains. In vitro studies have shown that it can inhibit the growth of Gram-positive and Gram-negative bacteria, making it a candidate for developing new antibiotics .

Antifungal Properties

The triazole group is well-known for its antifungal activity. This compound has been evaluated for its ability to inhibit fungal pathogens, particularly those resistant to conventional treatments. Studies have demonstrated its potential in treating infections caused by fungi such as Candida spp. and Aspergillus spp. .

Neuropharmacological Effects

Emerging studies suggest that this compound may possess neuropharmacological properties. It has been investigated for its effects on neurotransmitter systems and its potential role in treating neurodegenerative diseases. Preliminary findings indicate that it may enhance cognitive functions and exhibit neuroprotective effects .

Fungicides

Due to its antifungal properties, this compound is being explored as a novel fungicide in agricultural practices. Its efficacy against plant pathogens could lead to the development of new agrochemicals that are less harmful to the environment compared to traditional fungicides .

Plant Growth Regulation

Research has also indicated that this compound could act as a plant growth regulator. It may influence plant growth parameters such as root development and flowering time, which can be beneficial in enhancing crop yields .

Polymer Chemistry

The incorporation of triazole derivatives into polymer matrices has shown promise in enhancing the mechanical and thermal properties of materials. This compound can be used as a functional monomer in the synthesis of new polymers with tailored properties for specific applications .

Corrosion Inhibition

Studies have suggested that this compound can serve as an effective corrosion inhibitor for metals in aggressive environments. Its ability to form protective films on metal surfaces could help in prolonging the lifespan of industrial equipment .

Case Studies

Mechanism of Action

The mechanism of action of 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride involves its interaction with specific molecular targets. The triazole ring can bind to various enzymes and receptors, modulating their activity. This interaction can lead to the inhibition or activation of specific biological pathways, depending on the context .

Comparison with Similar Compounds

Physicochemical and Pharmacological Comparisons

Physicochemical Properties

<sup>*</sup>Estimated LogP values based on substituent contributions.

Biological Activity

4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride (CAS No. 955027-70-0) is a triazole derivative that has gained attention in medicinal chemistry due to its potential biological activities. The compound features a triazole ring, which is known for its diverse pharmacological properties, including antifungal and antimicrobial activities. This article explores the biological activity of this compound through various studies and research findings.

Chemical Structure and Properties

The compound's structure is characterized by the following:

| Property | Description |

|---|---|

| IUPAC Name | This compound |

| Molecular Formula | C8H14ClN4 |

| Molecular Weight | 202.68 g/mol |

| InChI Key | HAMRTBMETWTURB-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The triazole ring can bind to enzymes and receptors, influencing their activity. This modulation can lead to inhibition or activation of specific biological pathways, making it a candidate for drug development.

Antimicrobial Activity

Research indicates that compounds with triazole rings exhibit significant antimicrobial properties. Studies have shown that this compound demonstrates potent activity against various bacterial strains. For instance:

- Study Findings : A study indicated that the compound showed effective inhibition against Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MICs) comparable to established antibiotics .

Antifungal Activity

Triazole derivatives are widely recognized for their antifungal properties. The compound has been investigated for its efficacy against fungal pathogens:

- Case Study : In vitro tests revealed that this compound exhibited antifungal activity against Candida albicans, suggesting potential as a therapeutic agent in treating fungal infections .

Anticancer Potential

The compound's structural features suggest potential anticancer activity. Preliminary studies have explored its effects on cancer cell lines:

- Research Findings : In studies involving human breast cancer cell lines (MCF-7), the compound demonstrated cytotoxic effects with an IC50 value indicating significant cell growth inhibition .

Comparative Analysis

To understand the uniqueness of this compound, it is essential to compare it with similar compounds:

| Compound | Biological Activity | IC50 Value (µM) |

|---|---|---|

| This compound | Antimicrobial & Antifungal | Varies by strain |

| 1,2,4-Triazole | Antifungal | 0.5 |

| 4-(4H-1,2,4-Triazol-3-yl)piperidine | Antimicrobial | 0.8 |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(5-methyl-1H-1,2,4-triazol-3-yl)piperidine hydrochloride, and how can reaction yields be improved?

- Methodology : A multi-step synthesis approach is recommended, starting with the condensation of nitrogen heterocycles (e.g., piperidine derivatives) with triazole precursors. For example, oxalyl chloride can be used to activate carboxylic acid intermediates, followed by coupling with nitrogen-containing heterocycles under controlled conditions (e.g., chloroform solvent, room temperature). Purification via silica gel column chromatography with chloroform-methanol gradients (e.g., 50:1 v/v) ensures high purity . Optimization of stoichiometry, solvent selection, and reaction time (e.g., 1–5 hours) can enhance yields .

Q. Which analytical techniques are most effective for characterizing the compound’s purity and structural integrity?

- Methodology :

- HPLC : Purity assessment (≥98%) using reverse-phase columns (C18) with UV detection at 206 nm, assuming uniform response factors .

- NMR Spectroscopy : - and -NMR in deuterated solvents (e.g., CDCl) to confirm proton environments and carbon assignments, such as distinguishing piperidine ring protons (δ 3.45–3.65 ppm) and triazole methyl groups (δ 2.33 ppm) .

- LC/MS : High-resolution mass spectrometry (HRMS) to verify molecular ion peaks (e.g., [M+H] or [M-H]) and isotopic patterns .

Advanced Research Questions

Q. How do structural modifications (e.g., substituent variations on the triazole or piperidine rings) influence the compound’s biological activity?

- Methodology :

- Structure-Activity Relationship (SAR) Studies : Introduce substituents like methyl, methoxy, or sulfonyl groups to the triazole or piperidine moieties. For example, methoxy groups enhance solubility, while sulfonyl groups may improve receptor binding affinity. Compare IC values in enzyme inhibition assays (e.g., kinase or protease targets) .

- Pharmacological Profiling : Test modified analogs in vitro (e.g., cell-based assays for cytotoxicity or receptor activation) and in vivo (e.g., rodent models for pharmacokinetics) to identify lead candidates .

Q. What strategies can resolve discrepancies in spectral data (e.g., NMR or HRMS) between experimental results and database entries?

- Methodology :

- Cross-Validation : Compare experimental spectra with authoritative databases (e.g., NIST Chemistry WebBook) while accounting for solvent and instrument variability .

- Isotopic Labeling : Use - or -labeled precursors to confirm ambiguous peaks in complex spectra .

- Collaborative Analysis : Share raw data with computational chemists for DFT-based spectral simulations to identify conformational isomers or tautomers .

Experimental Design & Data Analysis

Q. What are the critical considerations for ensuring compound stability during long-term storage and experimental handling?

- Methodology :

- Storage : Protect from moisture and light by storing in amber glass vials at room temperature (20–25°C) with desiccants. Avoid freezing to prevent hydrolysis .

- Handling : Use inert atmospheres (e.g., argon) during synthesis and aliquot preparation. Monitor degradation via periodic HPLC analysis (e.g., every 3 months) .

Q. How can computational modeling predict the compound’s interactions with biological targets (e.g., enzymes or receptors)?

- Methodology :

- Docking Simulations : Use software like AutoDock Vina to model binding poses against target proteins (e.g., serotonin receptors or kinases). Validate predictions with mutagenesis studies .

- MD Simulations : Run molecular dynamics (GROMACS) to assess binding stability over time (e.g., 100 ns trajectories) and calculate free energy changes (MM/PBSA) .

Data Contradiction & Reproducibility

Q. How should researchers address conflicting reports on the compound’s solubility in aqueous vs. organic solvents?

- Methodology :

- Solubility Screening : Perform empirical tests in buffered solutions (pH 4–8) and polar aprotic solvents (e.g., DMSO, acetonitrile). Use nephelometry or UV/Vis spectroscopy for quantification .

- Co-Solvent Systems : Explore PEG-400 or cyclodextrin-based formulations to enhance aqueous solubility without precipitation .

Tables for Key Data

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.